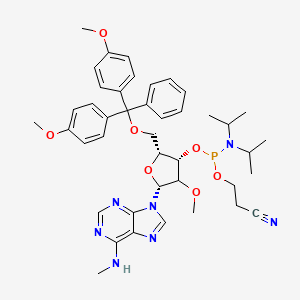
5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used as a building block for creating modified nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves several steps. The starting material is typically adenosine, which undergoes a series of chemical modifications to introduce the desired functional groups. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMTr) group.
Methylation of the 2’-hydroxyl group: This step introduces a methyl group at the 2’-position.
Methylation of the N6 position:
Attachment of the 3’-CED phosphoramidite group: This is the final step, where the 3’-hydroxyl group is converted into a phosphoramidite group, making it suitable for incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .
化学反应分析
Types of Reactions
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphoramidite group into a phosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: Typical reagents include nucleophiles such as alcohols and amines.
Major Products
The major products formed from these reactions include phosphorylated oligonucleotides and various substituted derivatives of the original compound .
科学研究应用
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for various biochemical studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents
作用机制
The mechanism of action of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can influence the stability and binding properties of the nucleic acid. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with nucleic acid metabolism .
相似化合物的比较
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
Compared to these similar compounds, 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is unique due to its specific modifications at the 2’- and N6-positions, as well as the presence of the 3’-CED phosphoramidite group. These modifications enhance its stability and make it particularly suitable for oligonucleotide synthesis .
属性
分子式 |
C42H52N7O7P |
|---|---|
分子量 |
797.9 g/mol |
IUPAC 名称 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37+,38?,41-,57?/m1/s1 |
InChI 键 |
XXRTXDUOPCNYDH-QABNSMFOSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















